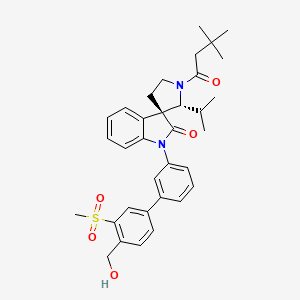

LXR antagonist 2

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H40N2O5S |

|---|---|

Molecular Weight |

588.8 g/mol |

IUPAC Name |

(2'R,3R)-1'-(3,3-dimethylbutanoyl)-1-[3-[4-(hydroxymethyl)-3-methylsulfonylphenyl]phenyl]-2'-propan-2-ylspiro[indole-3,3'-pyrrolidine]-2-one |

InChI |

InChI=1S/C34H40N2O5S/c1-22(2)31-34(16-17-35(31)30(38)20-33(3,4)5)27-12-7-8-13-28(27)36(32(34)39)26-11-9-10-23(18-26)24-14-15-25(21-37)29(19-24)42(6,40)41/h7-15,18-19,22,31,37H,16-17,20-21H2,1-6H3/t31-,34-/m1/s1 |

InChI Key |

CJRGDJGNDOAXBL-QIKUIUABSA-N |

Isomeric SMILES |

CC(C)[C@@H]1[C@@]2(CCN1C(=O)CC(C)(C)C)C3=CC=CC=C3N(C2=O)C4=CC=CC(=C4)C5=CC(=C(C=C5)CO)S(=O)(=O)C |

Canonical SMILES |

CC(C)C1C2(CCN1C(=O)CC(C)(C)C)C3=CC=CC=C3N(C2=O)C4=CC=CC(=C4)C5=CC(=C(C=C5)CO)S(=O)(=O)C |

Origin of Product |

United States |

Molecular Mechanisms of Action of Lxr Antagonist 2

Direct Receptor Binding and Specificity to LXR Isoforms (LXRα and LXRβ)

LXR antagonist 2, identified as GSK2033, directly binds to both LXRα and LXRβ isoforms. caymanchem.com This binding prevents the activation of the receptors by LXR agonists. caymanchem.com While LXRα expression is more restricted to tissues involved in lipid metabolism like the liver, adipose tissue, and macrophages, LXRβ is expressed more ubiquitously. ahajournals.orgnih.gov

Research indicates that this compound exhibits a degree of selectivity in its interaction with the two isoforms. One study reported IC50 values of 0.1 µM for LXRα and 0.398 µM for LXRβ, suggesting a slightly higher potency for LXRα. caymanchem.com Another study reported pIC50 values of 7 for LXRα and 7.4 for LXRβ, indicating a comparable but slightly higher affinity for LXRβ. medchemexpress.com This differential binding affinity may have implications for the tissue-specific effects of the antagonist.

Table 1: Binding Affinity of this compound (GSK2033) for LXR Isoforms

| Isoform | IC50 (µM) | pIC50 |

|---|---|---|

| LXRα | 0.1 caymanchem.com | 7 medchemexpress.com |

| LXRβ | 0.398 caymanchem.com | 7.4 medchemexpress.com |

Modulation of Transcriptional Activity

The binding of this compound to the LXR-RXR heterodimer fundamentally alters its ability to regulate gene transcription. In the absence of an agonist, the LXR-RXR complex can actively repress the transcription of its target genes. nih.govoup.com The introduction of an antagonist can further modulate this transcriptional control.

Impact on LXR-Corepressor Interactions

In its inactive state, the LXR-RXR heterodimer is associated with corepressor proteins like the Nuclear Receptor Corepressor (N-CoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). nih.govnih.govoup.com This interaction leads to the repression of gene transcription. The binding of an agonist typically causes the release of these corepressors. nih.govoup.com

Conversely, some LXR antagonists, particularly those classified as inverse agonists, can enhance the recruitment of corepressors to the LXR complex. nih.gov For instance, the LXR inverse agonist SR9243 has been shown to induce the interaction between LXR and corepressors. medchemexpress.com Similarly, GSK2033 has been demonstrated to induce the recruitment of the NCoR CoRNR box peptide to LXR, consistent with its function as an inverse agonist. nih.gov This stabilization of the corepressor complex reinforces the repression of target gene transcription. nih.gov

Inhibition of Coactivator Recruitment

The activation of LXRs by agonists leads to a conformational change that promotes the dissociation of corepressors and the recruitment of coactivator proteins, such as members of the steroid receptor coactivator (SRC) family. nih.govembopress.org This coactivator complex then initiates gene transcription. nih.gov

This compound effectively blocks this crucial step. By binding to the LXR, it prevents the conformational change necessary for coactivator binding. nih.gov For example, the presence of GSK2033 suppresses the recruitment of the SRC1 NR box protein fragment that is normally increased by an LXR agonist. nih.gov This inhibition of coactivator recruitment is a key mechanism by which LXR antagonists prevent the transcriptional activation of LXR target genes. nih.gov

Downstream Gene Expression Regulation

The modulation of LXR's transcriptional machinery by this compound has significant consequences for the expression of a wide array of downstream genes, particularly those involved in lipid metabolism.

Transcriptional Repression of Key Target Genes

The antagonism of LXR leads to the suppression of its target genes. This compound (GSK2033) has been shown to inhibit both the agonist-induced and the basal expression of several key LXR target genes. caymanchem.com For example, in human monocyte-derived macrophages, treatment with GSK2033 dramatically reduces the mRNA levels of ATP-binding cassette transporter A1 (ABCA1) and ABCG1, even in the presence of an LXR-activating plaque environment. ahajournals.org

Regulation of Lipid-Metabolism Related Genes

LXRs are master regulators of lipid homeostasis, controlling genes involved in cholesterol efflux, fatty acid synthesis, and triglyceride metabolism. nih.govnih.gov this compound significantly impacts the expression of these genes.

Studies have demonstrated that GSK2033 inhibits the expression of genes such as ABCA1 and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) in both THP-1 and HepG2 cells. caymanchem.com In human macrophages, LXR inhibition by GSK2033 leads to a significant reduction in the mRNA levels of ABCA1 and ABCG1, which are crucial for cholesterol efflux. ahajournals.org Furthermore, in human hepatoma cells and X-ALD skin fibroblasts, LXR antagonists have been shown to up-regulate the expression of ABCD2 and ABCD3, which are involved in the transport of very-long-chain fatty acids. meduniwien.ac.at

Table 2: Effect of this compound (GSK2033) on the Expression of Lipid-Metabolism Related Genes

| Gene | Cell Type | Effect of GSK2033 | Reference |

|---|---|---|---|

| ABCA1 | THP-1, HepG2, Human Macrophages | Inhibition/Reduction | caymanchem.comahajournals.org |

| ABCG1 | Human Macrophages | Reduction | ahajournals.org |

| SREBP-1c | THP-1, HepG2 | Inhibition | caymanchem.com |

| ABCD2 | Human Hepatoma Cells, X-ALD Fibroblasts | Upregulation | meduniwien.ac.at |

| ABCD3 | Human Hepatoma Cells, X-ALD Fibroblasts | Upregulation | meduniwien.ac.at |

Modulation of Inflammatory Gene Expression

This compound exerts significant control over the expression of genes involved in the inflammatory response, primarily through its interaction with Liver X Receptors (LXRs). LXRs are crucial regulators of both lipid metabolism and inflammation, and their inhibition by this compound leads to a complex and context-dependent modulation of inflammatory gene expression. ahajournals.orgd-nb.info In human macrophages, the role of LXRs in inflammation is multifaceted, displaying both pro- and anti-inflammatory effects. ahajournals.org

The antagonism of LXR by compounds such as this compound has been shown to influence the expression of a variety of inflammatory mediators. This modulation is critical in conditions like atherosclerosis, a chronic inflammatory disease. ahajournals.org Inhibition of LXR in human macrophages has been observed to increase the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). ahajournals.org Conversely, the same LXR inhibition can lead to a decrease in the expression of Interleukin-1 beta (IL-1β). ahajournals.org This differential regulation highlights the intricate role of LXR in the inflammatory response of macrophages.

One of the key mechanisms through which LXR antagonists modulate inflammation is by influencing the Nuclear Factor-kappa B (NF-κB) pathway. ahajournals.org The NF-κB pathway is a central signaling route that governs the expression of numerous pro-inflammatory genes. frontiersin.org Research has demonstrated that inhibition of LXR can lead to the activation of the NF-κB pathway in human macrophages. ahajournals.org This is evidenced by an increase in the levels and nuclear translocation of the p65 subunit of NF-κB. ahajournals.org

Furthermore, the effects of LXR antagonism on inflammatory gene expression can be stimulus-dependent. For instance, in human THP-1 cells, the LXR antagonist GSK2033 was found to further induce TNF-α expression in the presence of 27-hydroxycholesterol (B1664032) (27OHChol), while suppressing 27OHChol-induced expression of CCL3 and CXCL8. kjpp.net This indicates that the ultimate effect of this compound on inflammatory gene expression can be shaped by the specific inflammatory context.

The table below summarizes the observed effects of LXR inhibition on the expression of key inflammatory genes based on findings from studies using representative LXR antagonists.

| Gene/Protein | Cell Type | Stimulus | Effect of LXR Antagonism | Reference |

|---|---|---|---|---|

| IL-6 | Human Macrophages | Atheroma Plaque Extracts | Increased Secretion | ahajournals.org |

| TNF-α | Human Macrophages | Atheroma Plaque Extracts | Increased Secretion | ahajournals.org |

| IL-1β | Human Macrophages | Atheroma Plaque Extracts | Decreased Expression | ahajournals.org |

| TNF-α | Human THP-1 Cells | 27-hydroxycholesterol | Further Induced Expression | kjpp.net |

| CCL3 | Human THP-1 Cells | 27-hydroxycholesterol | Suppressed Expression | kjpp.net |

| CXCL8 | Human THP-1 Cells | 27-hydroxycholesterol | Suppressed Expression | kjpp.net |

| NF-κB (p65) | Human Macrophages | Atheroma Plaque Extracts | Increased Activation and Nuclear Translocation | ahajournals.org |

Cellular and Biological Effects of Lxr Antagonist 2 in Preclinical Models

Impact on Intracellular Lipid and Cholesterol Homeostasis

LXR antagonist 2 actively influences key pathways involved in the cellular management of lipids and cholesterol. Its primary mechanism involves the transcriptional repression of LXR target genes that are fundamental to cholesterol efflux and fat synthesis.

The regulation of cholesterol efflux, a critical process for preventing lipid accumulation in cells like macrophages, is significantly impacted by LXR activity. LXRs promote this process primarily by inducing the expression of the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1. Research on various LXR antagonists shows a pattern of altered expression of these transporters. While direct studies on this compound's effect on ABCA1 and ABCG1 expression are part of a broader investigation into LXR modulation, the antagonistic action implies a potential reduction in the baseline or agonist-induced expression of these critical cholesterol transporters. This contrasts with LXR agonists, which are known to increase the expression of ABCA1 and ABCG1 in cellular models such as RAW264.7 macrophages. targetmol.cn

A significant effect of this compound is its ability to inhibit adipogenesis and de novo lipogenesis (the synthesis of new fatty acids). targetmol.comtargetmol.cn It achieves this by downregulating the expression of critical LXR target genes that control the lipogenic pathway. targetmol.com This includes the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of fatty acid synthesis, and its downstream targets: Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), and Stearoyl-CoA Desaturase-1 (SCD-1). targetmol.comtargetmol.cn The inhibitory action of this compound on these genes has been observed in research models, highlighting its potential to counter excessive lipid synthesis. targetmol.com

Table 1: Effect of this compound on Key Lipogenic Gene Expression

| Target Gene | Protein Function | Effect of this compound |

| SREBP-1c | Master transcriptional regulator of lipogenesis | Downregulation targetmol.comtargetmol.cn |

| ACC | Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA | Downregulation targetmol.comtargetmol.cn |

| FAS | Catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA | Downregulation targetmol.comtargetmol.cn |

| SCD-1 | Introduces a double bond into stearoyl-CoA, a key step in fatty acid metabolism | Downregulation targetmol.comtargetmol.cn |

Currently, detailed research findings specifically elucidating the direct effects of this compound on glycosphingolipid and phospholipid metabolism pathways are not extensively documented in publicly available literature. The primary research focus has remained on its role in cholesterol and fatty acid metabolism.

Modulation of Inflammatory Responses in Cellular and Animal Models

LXRs play a crucial role in the transcriptional regulation of inflammatory and immune responses. By antagonizing these receptors, this compound can modulate inflammatory signaling and the function of key immune cells.

The antagonism of LXR is linked to the modulation of inflammatory gene expression. While specific data on this compound is emerging, the general mechanism for LXR involves the suppression of pro-inflammatory gene expression. For instance, LXR activation can inhibit the expression of inflammatory mediators. Therefore, an antagonist could potentially interfere with this suppressive action, although the net effect in a complex inflammatory environment is still under investigation.

The impact of this compound on immune cell function is an area of active research. Given that LXRs are highly expressed in macrophages and play a role in their differentiation and lipid handling, antagonism by compounds like this compound is expected to influence these processes. The downregulation of lipogenesis and potential alteration of cholesterol efflux pathways directly affect macrophage physiology, particularly the processes that lead to foam cell formation in atherosclerosis. The precise effects on T cell function are less characterized but remain a relevant area for investigation due to the known interplay between metabolism and T cell activation and differentiation.

Crosstalk with Toll-like Receptor (TLR) Signaling Pathways

Research in preclinical models has illuminated the intricate relationship between Liver X Receptor (LXR) signaling and Toll-like Receptor (TLR) pathways, which are crucial components of the innate immune system. LXR antagonists have been instrumental in dissecting this crosstalk, revealing a complex interplay that can influence inflammatory responses.

Inhibition of LXR signaling using antagonists like GSK2033 in human macrophage models has been shown to modulate the inflammatory response to various stimuli, including TLR agonists. ahajournals.org While LXR activation can have both pro- and anti-inflammatory effects in human macrophages, LXR inhibition with GSK2033 led to a notable increase in the secretion of proinflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNFα). ahajournals.org This occurred despite a transcriptional repression of IL-1β. ahajournals.org This differential regulation highlights the complexity of LXR's role in inflammation.

The mechanism of LXR-mediated anti-inflammatory effects often involves the transrepression of inflammatory genes. frontiersin.org However, another significant mechanism is tied to LXR's primary function in regulating lipid metabolism. elifesciences.org Activation of LXR induces the expression of ATP-binding cassette transporter A1 (ABCA1), a key transporter in cholesterol efflux. ahajournals.orgelifesciences.org This alteration in lipid metabolism can, in turn, affect the integrity and composition of cellular membranes, thereby influencing TLR signaling. elifesciences.org Specifically, LXR activation has been shown to inhibit signaling from TLR2, TLR4, and TLR9 by disrupting the recruitment of essential adaptor proteins like MyD88 and TRAF6 to the receptor complex. elifesciences.org This suggests that the anti-inflammatory action of LXR is, in large part, a consequence of its ability to transcriptionally regulate genes involved in lipid homeostasis. elifesciences.org

Conversely, activation of TLR3 and TLR4 by their respective ligands can suppress the induction of LXR target genes, including ABCA1, in macrophages. researchgate.netnih.gov This antagonism by TLR signaling on LXR function is mediated by Interferon Regulatory Factor 3 (IRF3), an effector of the TLR3/4 pathway, which inhibits the transcriptional activity of LXR. researchgate.netnih.gov This reciprocal inhibition underscores a critical link between innate immunity and cholesterol metabolism, where pathogens can interfere with macrophage cholesterol efflux by dampening the LXR signaling pathway. researchgate.netnih.gov

The table below summarizes the key findings on the interaction between LXR signaling and TLR pathways in preclinical models.

| Model System | LXR Ligand/Modulator | Key Findings | Reference |

| Human Macrophages | LXR Antagonist (GSK2033) | Increased secretion of IL-6 and TNFα; Transcriptional repression of IL-1β. | ahajournals.org |

| Macrophages | LXR Agonist | Inhibits TLR2, TLR4, and TLR9 signaling by disrupting MyD88 and TRAF6 recruitment. | elifesciences.org |

| Macrophages | TLR3/4 Ligands | Blocks induction of LXR target genes (e.g., ABCA1) via IRF3. | researchgate.netnih.gov |

Effects on Glucose Homeostasis and Metabolic Pathways in Research Models

LXRs are recognized as significant regulators of not only lipid and cholesterol metabolism but also glucose homeostasis. caymanchem.comiiarjournals.orgmums.ac.ir The effects of modulating LXR activity on glucose metabolism have been investigated in various research models, revealing a complex and sometimes tissue-specific role.

LXR activation has been shown to improve glucose tolerance and insulin (B600854) sensitivity in some preclinical models of diabetes. mdpi.com This is achieved through several mechanisms, including the regulation of key genes involved in glucose metabolism. For instance, LXR agonists can increase glucose uptake in adipose tissue by upregulating the glucose transporter GLUT4. mums.ac.irmdpi.com In the liver, LXR activation can lead to the induction of glucokinase and the downregulation of gluconeogenic genes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6PC), thereby reducing hepatic glucose production. mdpi.comoup.com

However, the therapeutic potential of LXR agonists is often hampered by their potent induction of hepatic lipogenesis, leading to fatty liver. oup.comnih.gov This has spurred interest in LXR antagonists as a means to potentially dissociate the beneficial effects on glucose metabolism from the adverse effects on lipid metabolism. mums.ac.ir

Studies using LXR antagonists have provided further insights. For example, in myotubes derived from lean, obese, and type 2 diabetic individuals, an LXR antagonist was found to reduce lipid formation while increasing glucose metabolism. researchgate.net This suggests a potential therapeutic avenue for improving insulin sensitivity in skeletal muscle.

Furthermore, research has uncovered isoform-specific roles of LXRα and LXRβ in glucose regulation. LXRα activation, in particular, has been linked to improved glycemia in diabetic rodent models. oup.com Conversely, antagonism of LXRβ has been shown to impair glucocorticoid-induced gluconeogenesis in mouse primary hepatocytes by attenuating the expression of PEPCK. oup.com This indicates that selective modulation of LXR isoforms could be a more refined strategy for managing glucose homeostasis.

The following table details the effects of LXR modulation on glucose homeostasis in different research models.

| Model System | LXR Modulator | Effect on Glucose Metabolism | Key Genes/Pathways Affected | Reference |

| Diabetic Rodent Models | LXR Agonist | Improved glucose tolerance and insulin sensitivity | Upregulation of GLUT4 in adipose tissue; Downregulation of PEPCK and G6PC in liver | mums.ac.irmdpi.com |

| Human Myotubes | LXR Antagonist | Increased glucose metabolism | - | researchgate.net |

| Mouse Primary Hepatocytes | LXRβ Antagonist | Impaired glucocorticoid-induced gluconeogenesis | Attenuation of PEPCK expression | oup.com |

Other Cellular Homeostatic and Proliferative Effects in Research

Beyond their roles in metabolism and inflammation, LXRs have been shown to influence other fundamental cellular processes, including homeostasis and proliferation, in various research contexts. frontiersin.orgnih.gov The modulation of LXR activity can have significant, though often cell-type-specific, effects on cell growth and survival.

In several types of cancer cells, including prostate, breast, and colon cancer, pharmacological activation of LXRs with agonists has been demonstrated to exert anti-proliferative effects. frontiersin.orgiiarjournals.orgresearchgate.net These effects are often mediated by inducing cell cycle arrest, typically at the G1 phase, and promoting apoptosis. iiarjournals.orgnih.gov One of the mechanisms implicated in this process is the downregulation of S-phase Kinase-associated protein 2 (Skp2), a key regulator of the cell cycle, leading to the accumulation of the cell cycle inhibitor p27. iiarjournals.org

However, the impact of LXR on cell proliferation is not universally inhibitory. For instance, in certain contexts, LXR signaling has been shown to be necessary for the proliferation and self-renewal of specific cell types, such as thymic epithelial cells, which are crucial for T cell development. rupress.org Furthermore, LXR signaling can influence the proliferation of hematopoietic stem cells. frontiersin.org

The anti-proliferative effects of LXR activation appear to be closely linked to its role in lipid metabolism. In some cell lines, the cell cycle arrest induced by LXR agonists correlates with the induction of lipogenic gene expression and the accumulation of triacylglycerides. nih.gov This suggests that the metabolic reprogramming induced by LXR activation can directly impact the cellular machinery required for proliferation.

The table below summarizes the diverse effects of LXR modulation on cellular proliferation in different research models.

| Cell/Tissue Type | LXR Modulator | Effect on Proliferation/Homeostasis | Mechanism | Reference |

| Prostate, Breast, Colon Cancer Cells | LXR Agonist | Anti-proliferative | Induction of G1 cell cycle arrest; Downregulation of Skp2; Induction of apoptosis | frontiersin.orgiiarjournals.org |

| Thymic Epithelial Cells | LXR (genetic deletion) | Reduced proliferation and impaired self-renewal | - | rupress.org |

| Hematopoietic Stem Cells | LXR Activation | Increased proliferation | ApoE-dependent mechanism | frontiersin.org |

| Various Cell Lines (e.g., RWPE1, THP1) | LXR Agonist | Inhibition of cell growth; G1/S cell cycle arrest | Correlated with increased lipogenic activity | nih.gov |

Preclinical Investigations of Lxr Antagonist 2 in Disease Models

Research in Cardiovascular Disease Models

The role of Liver X Receptor (LXR) modulation in cardiovascular disease has been a significant area of research. While LXR agonists have demonstrated anti-atherosclerotic properties, their therapeutic potential has been hindered by side effects like hepatic steatosis. frontiersin.orgnih.gov This has led to the investigation of LXR antagonists as an alternative therapeutic strategy.

Studies in Atherosclerosis Models (e.g., ApoE-/-, LDLR-/- mice)

Preclinical studies in widely used mouse models of atherosclerosis, such as Apolipoprotein E-deficient (ApoE-/-) and LDL receptor-deficient (LDLR-/-) mice, have been crucial in elucidating the effects of LXR modulation. ahajournals.org Research has shown that synthetic LXR agonists can reduce the development of atherosclerotic lesions in these models. wjgnet.comnih.gov For instance, the LXR agonist GW3965 was found to significantly decrease lesion area in both LDLR-/- and ApoE-/- mice. nih.govpnas.org This atheroprotective effect is partly attributed to the upregulation of genes like ABCA1 and ABCG1, which are involved in reverse cholesterol transport. nih.govfrontiersin.org

Conversely, the investigation of LXR antagonists in these models is aimed at understanding if they can offer cardiovascular benefits without the adverse lipogenic effects associated with agonists. patsnap.com The rationale is that by antagonizing LXR, one could potentially reduce triglyceride accumulation and plasma cholesterol levels, which are key risk factors for atherosclerosis. patsnap.com

Interactive Table: Effects of LXR Modulation in Atherosclerosis Mouse Models

| Compound Type | Mouse Model | Key Findings |

| LXR Agonist (e.g., GW3965) | LDLR-/- | Reduced atherosclerotic lesion area. nih.govpnas.org |

| LXR Agonist (e.g., GW3965) | ApoE-/- | Decreased atherosclerotic lesion size. nih.govpnas.org |

| LXR Antagonist | General | Aims to reduce triglycerides and cholesterol. patsnap.com |

Modulation of Vascular Inflammation in Preclinical Settings

Vascular inflammation is a critical component in the pathogenesis of atherosclerosis. LXRs are known to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes. ahajournals.orgpnas.org LXR agonists have been shown to suppress inflammatory responses in the aortas of atherosclerotic mice. wjgnet.com This is achieved, in part, by inhibiting the NF-κB signaling pathway, a key regulator of inflammation. wjgnet.com

LXR antagonists are also being investigated for their potential to modulate vascular inflammation. The hypothesis is that by altering the inflammatory landscape within the vessel wall, these antagonists could contribute to the prevention of atherosclerosis. medchemexpress.com For example, Desmosterol, an LXR activator, has been shown to suppress macrophage inflammasome activation and prevent vascular inflammation. medchemexpress.com The impact of specific LXR antagonists on these inflammatory pathways is an active area of research.

Studies in Non-Alcoholic Fatty Liver Disease (NAFLD) and Metabolic Associated Steatotic Liver Disease (MASLD) Models

The prevalence of NAFLD and its progressive form, non-alcoholic steatohepatitis (NASH), now often referred to under the broader term of MASLD, has spurred research into new therapeutic targets, including LXRs. frontiersin.orgresearchgate.net LXR expression has been observed to correlate with the severity of hepatic lipid accumulation, inflammation, and fibrosis in patients with NAFLD. frontiersin.orgnih.gov

Attenuation of Hepatic Steatosis in Animal Models

Given that LXR activation can induce hepatic lipogenesis, leading to steatosis, LXR antagonists are being explored as a logical therapeutic approach. nih.govresearchgate.net Preclinical studies using LXR inverse agonists have shown promising results in reducing liver fat accumulation. patsnap.com For instance, the LXR inverse agonist SR9238 was effective in reducing hepatic steatosis in a mouse model of non-alcoholic fatty liver disease. nih.govnih.gov Another LXR inverse agonist, SR9243, has also been noted in this context. researchgate.net However, not all LXR antagonists have shown the expected efficacy. For example, GSK2033, while acting as an LXR inverse agonist in cell-based models, did not reduce hepatic steatosis in a mouse NAFLD model and, in fact, induced lipogenic gene expression. nih.govnih.govcaymanchem.com

Interactive Table: Effects of LXR Antagonists on Hepatic Steatosis

| Compound | Model | Key Findings |

| SR9238 | Mouse model of NAFLD | Significantly reduced hepatic steatosis. nih.govnih.gov |

| GSK2033 | Mouse model of NAFLD | No reduction in hepatic steatosis; induced lipogenic genes. nih.govnih.govcaymanchem.com |

Reduction of Hepatic Inflammation and Fibrosis in Preclinical Studies

Beyond steatosis, hepatic inflammation and fibrosis are critical drivers of disease progression in NAFLD/MASLD. mdpi.com LXR activation has been shown to have anti-inflammatory and anti-fibrotic effects in some contexts. nih.gov However, the role of LXR antagonists in these processes is also under investigation. Treatment with an LXR inverse agonist was found to significantly decrease hepatic inflammation and reduce hepatic fibrosis by a large margin in a preclinical model. frontiersin.org This suggests that antagonizing LXR may not only ameliorate fat accumulation but also the more damaging inflammatory and fibrotic aspects of liver disease. frontiersin.org In a model of alcoholic liver disease, the LXR inverse agonist SR9238 nearly eliminated hepatic fibrosis. acs.orgresearchgate.net

Investigations in Neuroinflammatory and Neurodegenerative Models

The role of LXRs in the central nervous system (CNS) has garnered increasing attention, particularly in the context of neuroinflammatory and neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. nih.govresearchgate.net LXR activation has been shown to have beneficial effects in various neurological disease models by modulating lipid metabolism and inflammatory responses. nih.gov

LXR agonists have been demonstrated to reduce neuroinflammation and amyloid-beta (Aβ) pathology in mouse models of Alzheimer's disease. researchgate.netpnas.org They can attenuate the inflammatory response of microglia to Aβ and promote its clearance. pnas.org In a mouse model of Parkinson's disease, an LXR agonist protected against the loss of dopaminergic neurons by reducing the activation of microglia and astroglia. pnas.org

The potential of LXR antagonists in these models is also an area of interest. For example, the effects of the LXR agonist T0901317 in alleviating β-amyloid-induced neurotoxicity were hindered by the LXR antagonist GSK2033, suggesting that LXR activation is the desired pathway for neuroprotection in this context. researchgate.net The complex role of LXRs in the brain suggests that both agonists and antagonists may have therapeutic potential depending on the specific disease and cellular context. researchgate.net

Modulation of Microglial and Astrocyte Activation

Liver X receptor (LXR) modulation has been a significant area of interest in the context of neuroinflammation, a process where microglial and astrocyte activation are key events. While much of the research has centered on LXR agonists, the role of antagonists is also under investigation. LXR activation is known to suppress the expression of inflammatory genes. nih.gov In the central nervous system (CNS), LXR agonists have been shown to inhibit the production of pro-inflammatory molecules by stimulated microglia and astrocytes. frontiersin.orgnih.gov This suggests that LXRs are crucial in controlling the inflammatory responses of these glial cells. nih.gov

Studies have demonstrated that LXR agonists can reduce the activation of microglia and astrocytes, which is a protective mechanism in various models of neurodegenerative diseases. nih.govpnas.org For instance, in co-culture experiments, microglia treated with an LXR agonist were able to decrease the activation of astrocytes, indicating an indirect modulatory effect. karger.com This highlights the intricate communication between these two cell types and the potential for LXR to influence this dialogue. karger.com In models of neuroinflammation, the absence of LXRα has been shown to enhance the activation of astrocytes and microglia. researchgate.net Conversely, treatment with an LXR agonist inhibited this activation in wild-type but not in LXRα knockout mice, further emphasizing the receptor's role in glial cell modulation. researchgate.net

Impact on Neuroinflammation Pathways

The impact of LXR modulation on neuroinflammation pathways is a critical area of preclinical research. LXRs are known to have anti-inflammatory effects by inhibiting the induction of pro-inflammatory genes that are dependent on signals from transcription factors like nuclear factor-κB (NF-κB) and activator protein-1. nih.gov LXR activation can downregulate the inflammatory phenotype of microglia and macrophages by transrepressing these pathways. nih.gov

In preclinical models of neuroinflammatory diseases, LXR agonists have been shown to ameliorate pathology. nih.gov For example, LXR activation inhibits the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines in microglia and astrocytes. ahajournals.orgplos.org This is achieved, at least in part, by interfering with the NF-κB signaling pathway. nih.govahajournals.org Specifically, LXR agonists can block the degradation of I-κB-α, a key step in NF-κB activation. nih.gov Furthermore, LXR activation has been found to inhibit the expression of inflammatory genes in response to fibrillar Aβ peptide in primary glial cells, suggesting a role in mitigating the inflammatory aspects of Alzheimer's disease. pnas.org The anti-inflammatory actions of LXR agonists are dependent on the presence of LXR, as these effects are not observed in macrophages lacking both LXR isoforms. ahajournals.org

Research in Cancer Biology Models (Preclinical)

The role of Liver X Receptors (LXRs) in cancer has been a subject of growing interest, with studies exploring both LXR agonists and antagonists as potential therapeutic agents. mdpi.comnih.gov LXRs are involved in regulating genes related to metabolism and inflammation, both of which are critical processes in cancer biology. mdpi.com Preclinical studies have shown that LXR ligands can inhibit cancer cell growth by modulating various cellular processes. mdpi.com

Effects on Cancer Cell Metabolism and Proliferation in Research

LXR activation has been shown to have antiproliferative effects in various cancer cell lines, including those from the prostate, breast, and pancreas. mdpi.complos.org This inhibition of proliferation is often linked to the modulation of cell cycle progression. mdpi.comnih.gov For instance, LXR agonists have been observed to induce cell cycle arrest at the G1/S boundary in several cancer cell types. nih.gov This effect can be mediated through the upregulation of cyclin-dependent kinase inhibitors like p21 and p27, and the downregulation of proteins that promote cell cycle progression, such as S-phase kinase-associated protein 2 (SKP2). mdpi.comfrontiersin.org

In terms of cancer cell metabolism, LXRs play a significant role in regulating lipid homeostasis. frontiersin.org Altered cholesterol metabolism is a feature of many cancer cells. frontiersin.org LXR agonists can induce the expression of genes like ABCA1, which promotes cholesterol efflux, thereby reducing the cholesterol available for cancer cell growth. mdpi.comaacrjournals.org In glioblastoma models, for example, activating the LXR pathway has been shown to potently induce tumor cell death, an effect correlated with decreased expression of the low-density lipoprotein receptor (LDLR) and increased cholesterol efflux. aacrjournals.org Some studies suggest that the antiproliferative effect of LXR activation is closely linked to its impact on lipogenic gene expression and the accumulation of triacylglycerides. nih.gov

Exploration in Rare Disease Models (e.g., X-linked Adrenoleukodystrophy)

Research into LXR antagonists has shown potential therapeutic avenues for rare diseases such as X-linked Adrenoleukodystrophy (X-ALD). researchgate.netnih.gov X-ALD is a neurodegenerative disorder characterized by the accumulation of very-long-chain fatty acids (VLCFAs) due to a defect in the ABCD1 gene. researchgate.netnih.gov The homologous peroxisomal transporter, ABCD2, can compensate for the deficiency of ABCD1 when its expression is increased. researchgate.netnih.gov

Interestingly, LXR activation has been found to repress the expression of ABCD2. researchgate.netnih.gov This has led to the investigation of LXR antagonists as a strategy to upregulate ABCD2. Preclinical studies have shown that LXR antagonists, such as 22(S)-hydroxycholesterol, can induce the expression of ABCD2 in human cell lines, including X-ALD patient-derived fibroblasts. researchgate.netnih.gov This upregulation of ABCD2 was also observed in rats treated with an LXR antagonist. researchgate.netnih.gov

Preclinical Pharmacological Characterization of Lxr Antagonist 2

Absorption and Distribution Studies in Animal Models

Information regarding the absorption and tissue distribution of "LXR antagonist 2" in preclinical animal models is not available in published literature.

Metabolic Fate and Elimination in Preclinical Systems

There are no available research findings detailing the metabolic pathways or elimination routes of "this compound" in preclinical systems.

Bioavailability and Systemic Exposure in Research Models

Data on the bioavailability and systemic exposure of "this compound" following administration in research models have not been published.

Due to the lack of specific data for "this compound," the creation of an accurate and informative article that adheres to the provided outline and strict content inclusions is not possible at this time. To fulfill such a request, a compound with a publicly documented research history would need to be the subject.

Structure Activity Relationship Sar and Medicinal Chemistry of Lxr Antagonists

The development of Liver X Receptor (LXR) antagonists is a significant area of medicinal chemistry, aimed at creating selective modulators for potential therapeutic applications. The research focuses on understanding the molecular interactions that govern a compound's ability to block the receptor, its potency, and its preference for one LXR isoform (α or β) over the other.

Advanced Methodologies for Studying Lxr Antagonist 2

In Vitro Assay Systems

A variety of in vitro assays are employed to meticulously dissect the interaction of LXR antagonist 2 with the Liver X Receptors (LXRs) and its subsequent impact on cellular functions.

Reporter gene assays are a cornerstone for quantifying the functional activity of LXR antagonists. caymanchem.comindigobiosciences.comindigobiosciences.comcaymanchem.com These cell-based assays typically utilize mammalian cells, such as HEK293 or HepG2 cells, that are engineered to express human LXRα or LXRβ. caymanchem.comindigobiosciences.comindigobiosciences.comcaymanchem.comnih.gov The core of the system is a reporter gene, commonly luciferase, which is under the control of a promoter containing LXR response elements (LXREs). nih.govresearchgate.netnih.gov When an LXR agonist binds to the receptor, it triggers a conformational change that promotes the recruitment of coactivators, leading to the transcription of the luciferase gene and a measurable light signal. researchgate.netembopress.orgnih.gov

Conversely, an LXR antagonist will block this agonist-induced activation. patsnap.com The potency of an antagonist like this compound can be determined by its ability to suppress the basal transcriptional activity of LXR or to inhibit the activity induced by a reference agonist, such as T0901317 or GW3965. indigobiosciences.comfrontiersin.orgnih.govindigobiosciences.com The results are often expressed as an IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal response. For instance, the LXR antagonist GSK2033 demonstrated dose-dependent suppression of basal transcription in LXRα and LXRβ co-transfection assays with IC50 values of 17 nM and 9 nM, respectively. nih.govmedchemexpress.com Similarly, it effectively suppressed the transcription of an ABCA1-driven luciferase reporter with IC50s of 52 nM for LXRα and 10 nM for LXRβ. nih.govmedchemexpress.com

| Cell Line | Reporter System | LXR Isoform | Antagonist | IC50 Value | Reference |

| HEK293T | LXRE-luciferase | LXRα | SR9238 | 210 nM | frontiersin.org |

| HEK293T | LXRE-luciferase | LXRβ | SR9238 | 40 nM | frontiersin.org |

| Cotransfection | DR4 LXRE-luciferase | LXRα | GSK2033 | 17 nM | nih.gov |

| Cotransfection | DR4 LXRE-luciferase | LXRβ | GSK2033 | 9 nM | nih.gov |

| Cotransfection | ABCA1 promoter-luciferase | LXRα | GSK2033 | 52 nM | nih.gov |

| Cotransfection | ABCA1 promoter-luciferase | LXRβ | GSK2033 | 10 nM | nih.gov |

Understanding how this compound modulates the interaction of LXRs with coregulatory proteins is crucial to defining its mechanism as an antagonist. In the absence of an agonist, LXRs can bind to corepressor proteins like NCoR and SMRT, actively repressing gene transcription. researchgate.netmdpi.com Agonist binding induces a conformational change that leads to the dissociation of corepressors and the recruitment of coactivators, such as those from the steroid receptor coactivator (SRC) family. nih.govnih.gov

LXR antagonists function by preventing this switch. patsnap.com Some antagonists, also termed inverse agonists, can enhance the recruitment of corepressors. frontiersin.orgnih.gov Assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are used to study these interactions directly. nih.govresearchgate.net For example, TR-FRET assays have been used to show that the LXR antagonist GSK2033 suppresses the recruitment of the SRC1 coactivator peptide while inducing the recruitment of the NCoR corepressor peptide to LXR. nih.gov Similarly, the inverse agonist SR9238 was shown to promote the recruitment of NCoR peptides to both LXRα and LXRβ. frontiersin.org These assays provide direct evidence of the antagonist's ability to stabilize a repressive conformation of the receptor.

To assess the functional consequences of LXR antagonism in a cellular context, a variety of assays are employed. These assays measure the impact on key LXR-regulated pathways.

Cholesterol Efflux Assays: LXR activation is known to promote the expression of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1, which facilitate the efflux of cholesterol from cells. ahajournals.orgbioscientifica.comahajournals.org LXR antagonists are expected to inhibit this process. Cholesterol efflux assays typically involve loading cells, such as macrophages, with labeled cholesterol and then measuring its release into the medium in the presence or absence of the antagonist and an LXR agonist. nih.gov Inhibition of agonist-induced cholesterol efflux provides a functional readout of LXR antagonism. nih.gov

Gene Expression Analysis: The effect of this compound on the expression of endogenous LXR target genes is a critical validation step. This is commonly performed using quantitative real-time PCR (qPCR) in relevant cell lines like HepG2 (human liver), THP-1 (human monocyte), or primary human macrophages. medchemexpress.commeduniwien.ac.atnih.gov LXR antagonists are expected to suppress the basal expression or agonist-induced expression of lipogenic genes such as SREBF1 (encoding SREBP-1c) and FASN (fatty acid synthase). nih.govmedchemexpress.com For example, GSK2033 was shown to suppress the expression of both FASN and SREBP1 in HepG2 cells. nih.govmedchemexpress.com Conversely, LXR antagonists have been shown to up-regulate the expression of genes like ABCD2 and ABCD3, which are repressed by LXR activation. meduniwien.ac.atnih.gov

| Cell Line | Antagonist | Target Gene | Effect | Reference |

| HepG2 | GSK2033 | FASN | Suppression | nih.govmedchemexpress.com |

| HepG2 | GSK2033 | SREBP1 | Suppression | nih.govmedchemexpress.com |

| HepG2 | GSK(17), 22S-HC | ABCD2 | Upregulation | meduniwien.ac.at |

| HepG2 | GSK(17), 22S-HC | ABCD3 | Upregulation | meduniwien.ac.at |

| X-ALD Fibroblasts | GSK(17), 22S-HC | ABCD2 | Upregulation | meduniwien.ac.at |

| THP-1 | GSK 2033 | ABCA1 | Inhibition of 27OHChol-induced expression | nih.govkjpp.net |

| THP-1 | GSK 2033 | CCL3, CXCL8 | Suppression of 27OHChol-induced expression | nih.govkjpp.net |

In Vivo Animal Models for Efficacy Assessment

While in vitro assays provide valuable mechanistic insights, in vivo animal models are indispensable for evaluating the physiological effects and therapeutic potential of this compound. Rodent models, particularly mice, are commonly used. nih.govnih.gov For instance, to study the effects on metabolic diseases like non-alcoholic fatty liver disease (NAFLD), mouse models of diet-induced obesity and hepatic steatosis are employed. nih.govresearchgate.net In such models, the efficacy of an LXR antagonist would be assessed by its ability to reduce hepatic steatosis (fatty liver), suppress lipogenic gene expression in the liver, and potentially improve glucose metabolism. nih.govacs.org

For example, the LXR inverse agonist SR9238 was shown to be effective in a mouse model of NAFLD, where it suppressed hepatic lipogenesis and reduced fatty liver. nih.gov It also demonstrated hepatoprotective effects in a mouse model of alcoholic liver disease (ALD), attenuating liver injury and steatosis. acs.org Conversely, studies with the antagonist GSK2033 in a mouse model of fatty liver disease showed unexpected results, highlighting the complexity of in vivo pharmacology and the potential for off-target effects. nih.govresearchgate.net

Omics Technologies for Pathway and Network Analysis

The advent of "omics" technologies has revolutionized the study of drug action, allowing for a global and unbiased assessment of molecular changes induced by compounds like this compound.

Transcriptomics, primarily through the use of RNA sequencing (RNA-seq) and microarray analysis, provides a comprehensive view of the changes in gene expression following treatment with an LXR antagonist. ahajournals.orgoup.com This powerful approach allows researchers to move beyond a few candidate genes and identify entire gene networks and pathways that are modulated by LXR antagonism. oup.com

For example, transcriptomic analysis of liver tissue from mice treated with an LXR antagonist can reveal its impact on lipid metabolism, inflammation, and other LXR-regulated processes on a genome-wide scale. plos.org In human atherosclerotic foam cells, combining LXRα chromatin immunoprecipitation sequencing (ChIP-seq) with gene expression profiling has been used to identify novel transcriptional networks regulated by LXR activation. oup.com A similar approach with an antagonist could reveal the specific networks it represses. Single-cell RNA sequencing (scRNA-seq) offers even greater resolution, allowing for the characterization of gene expression changes in specific cell populations within a complex tissue like an atherosclerotic plaque. ahajournals.org This can help to delineate the cell-type-specific effects of this compound. For instance, scRNA-seq in a mouse model of atherosclerosis with myeloid-specific LXR deficiency revealed that foam cells switched to a more pro-inflammatory phenotype. ahajournals.org

Proteomics and Metabolomics for Pathway Elucidation

The comprehensive understanding of the biological pathways modulated by this compound relies heavily on advanced "omics" technologies. Proteomics and metabolomics, in particular, provide a system-wide view of the changes occurring within a cell or organism upon treatment with the antagonist. These methodologies are crucial for elucidating the mechanisms of action, identifying biomarkers of activity, and uncovering potential new therapeutic applications.

Proteomics: This approach allows for the large-scale analysis of proteins, providing a snapshot of the proteome at a specific moment. In the context of this compound, proteomics is employed to identify and quantify changes in protein expression that result from blocking LXR signaling. Liver X receptors regulate the transcription of a host of genes involved in lipid metabolism and inflammation. biomedpharmajournal.orgahajournals.orgnih.gov Antagonizing these receptors is expected to reverse these effects.

Key proteins whose expression levels are analyzed include those central to cholesterol homeostasis and lipid synthesis. For instance, ATP-binding cassette (ABC) transporters like ABCA1 and ABCG1, which are direct targets of LXR and crucial for reverse cholesterol transport, are key proteins of interest. frontiersin.orgelifesciences.org Similarly, the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master regulator of fatty acid synthesis, and its downstream targets like Fatty Acid Synthase (FAS), are expected to be modulated by an LXR antagonist. biomedpharmajournal.orgmdpi.com Researchers utilize techniques such as mass spectrometry-based proteomics (e.g., shotgun proteomics, targeted proteomics) to compare the proteomic profiles of cells or tissues treated with this compound against control groups. This can confirm the intended downstream effects of LXR blockage and reveal previously unknown protein targets, thereby elucidating novel signaling pathways.

Metabolomics: This field focuses on the global study of small molecules, or metabolites, within a biological system. Metabolomic profiling provides a functional readout of cellular activity and is highly sensitive to changes in pathway flux. For this compound, metabolomics is instrumental in understanding the functional consequences of LXR inhibition on cellular metabolism.

Given that LXRs are sensors of oxysterols, which are oxidized derivatives of cholesterol, a primary application of metabolomics is to analyze the sterol and oxylipin profiles within cells or plasma. mdpi.com Targeted liquid chromatography-mass spectrometry (LC-MS/MS) methods can precisely quantify changes in key metabolites. For example, studies have investigated how LXR activation affects the arachidonic acid cascade and the formation of various oxylipins. mdpi.com The application of an LXR antagonist would be expected to alter these profiles, providing direct evidence of its impact on lipid signaling and inflammatory pathways. A two-way ANOVA analysis of metabolomics data from plasma and liver can reveal metabolites significantly influenced by treatment, offering a rationale for therapeutic development. researchgate.net By inhibiting LXR, this compound could decrease the synthesis of fatty acids and triglycerides, effects that can be quantitatively measured through metabolomic analysis of the lipidome.

Together, proteomics and metabolomics provide a powerful, multi-layered approach to characterize the biological impact of this compound, moving beyond single-gene or single-pathway analysis to a holistic understanding of its effects.

Computational and In Silico Approaches in LXR Antagonist Discovery

Computational and in silico methods are indispensable tools in modern drug discovery, enabling faster and more cost-effective identification and optimization of novel therapeutic agents like LXR antagonists. nih.govacs.org These approaches range from screening vast virtual libraries of compounds to predicting the activity of novel chemical structures and understanding their interactions with the target receptor at an atomic level.

The discovery of LXR modulators has been significantly accelerated by structure-based and ligand-based computational strategies. acs.org Given the high homology between the ligand-binding domains (LBDs) of LXRα and LXRβ (approximately 78%), developing isoform-selective antagonists is a major challenge where computational models are particularly valuable. mdpi.comresearchgate.net

Virtual Screening and Pharmacophore Modeling: Virtual screening (VS) is a key computational technique used to search large compound databases for molecules that are likely to bind to a drug target. acs.org This process can be guided by pharmacophore models, which define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. For LXR antagonists, these models are developed based on the known structures of existing antagonists or by inverting the features of known agonists. acs.orguni-muenchen.de By filtering databases like the ZINC database, researchers can identify novel scaffolds with the potential for LXR antagonism. biomedpharmajournal.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net Both 2D and 3D-QSAR models have been successfully developed for LXR ligands. researchgate.net For instance, methods like Comparative Molecular Field Analysis (CoMFA) and Hologram QSAR (HQSAR) have yielded models with high predictive accuracy for LXR binding affinity. researchgate.net Such models are crucial for predicting the potency of newly designed compounds and for guiding the optimization of lead candidates to enhance their antagonist activity and selectivity. mdpi.com

Table 1: Examples of In Silico Models for LXR Ligand Discovery

| Model Type | Approach | Application | Key Findings/Performance | Reference |

|---|---|---|---|---|

| QSAR | Kohonen and Stepwise Multiple Linear Regression | Distinguishing LXRβ and LXRα activity | Developed predictive models for LXRβ (R²test = 0.843) and LXRα (R²test = 0.914) agonists, enabling screening for selective compounds. | mdpi.com |

| Pharmacophore Modeling & Shape-Based Screening | Combination of 3D-pharmacophore filters and shape alignment (ROCS) | Prediction of new LXRβ-selective ligands | Identified three active compounds from a screen of 10, with one showing 1.8-fold selectivity for LXRβ over LXRα. | acs.org |

| Molecular Docking | AutoDockTools | Predicting binding affinity and mode of small molecules with LXR | Identified novel small molecules from the ZINC database with high predicted binding affinities for LXRα and LXRβ. | biomedpharmajournal.orgresearchgate.net |

| 3D-QSAR (CoMFA & HQSAR) | Comparative Molecular Field Analysis and Hologram QSAR | Predicting potency of LXR ligands | Generated models with high correlation coefficients (HQSAR q² = 0.85), showing good agreement with experimental results. | researchgate.net |

Molecular Docking and Dynamics: Molecular docking simulations predict the preferred orientation and binding affinity of a ligand when it interacts with the LXR's ligand-binding pocket. biomedpharmajournal.org This technique was instrumental in understanding how the synthetic agonist T-0901317 binds to LXRα and provides a structural basis for designing new modulators. embopress.org For antagonists, docking studies help to identify compounds that can bind to the receptor but fail to induce the conformational change required for coactivator recruitment, or that may even stabilize a corepressor-bound state. nih.govnih.gov Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the ligand-receptor complex over time, providing deeper insights into the molecular interactions that govern antagonism. biomedpharmajournal.org These computational approaches have been successfully used to convert known LXR agonists into potent antagonists through structure-based design. nih.gov

Interactions and Crosstalk with Other Signaling Pathways

Synergy or Antagonism with Other Nuclear Receptors in Research Models

Liver X Receptors function as heterodimers with the Retinoid X Receptor (RXR), another member of the nuclear receptor superfamily. nih.govnih.gov This partnership is fundamental, as the LXR/RXR complex is the entity that binds to LXR response elements (LXREs) on the DNA to regulate gene transcription. nih.gov Consequently, the activity of LXR antagonists is inherently linked to the status of RXR signaling. The LXR/RXR heterodimer is considered "permissive" because it can be activated by ligands of either LXR or RXR. nih.gov

Research into specific LXR antagonists has revealed a degree of promiscuity, with some compounds affecting other nuclear receptors. For instance, the LXR antagonist GSK2033 was found to target a number of other nuclear receptors, which could lead to unexpected biological effects. nih.gov In a mouse model of non-alcoholic fatty liver disease (NAFLD), GSK2033 failed to suppress hepatic steatosis and instead induced lipogenic genes, a counterintuitive result for an LXR antagonist. nih.gov This activity was attributed to its engagement with other nuclear receptors that could alter hepatic gene expression, highlighting the complexity of these interactions. nih.gov

The functional relationship between LXRs and other nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) and the Farnesoid X Receptor (FXR) is also of significant interest, as they share RXR as a common heterodimer partner and co-regulate metabolic pathways. nih.govwikipedia.org While LXR activation generally promotes lipogenesis, PPARα activation enhances fatty acid oxidation. nih.gov Antagonizing LXR could therefore theoretically shift the metabolic balance, but the net effect depends on the complex interplay with these other active receptors.

| Interacting Nuclear Receptor | Type of Interaction with LXR Antagonism | Observed Outcome in Research Models | Reference Compound |

|---|---|---|---|

| Retinoid X Receptor (RXR) | Functional Interdependence (Heterodimer Partner) | LXR antagonists modulate the function of the LXR/RXR heterodimer complex. | General LXR Antagonists |

| Multiple Unspecified Nuclear Receptors | Antagonism/Off-Target Activity | Promiscuous activity leading to unexpected induction of lipogenic genes in a mouse NAFLD model. | GSK2033 |

Interplay with Inflammation and Metabolic Pathways

LXRs are recognized as critical regulators that link lipid metabolism with inflammatory and immune responses. nih.govnih.gov LXR activation is generally considered anti-inflammatory, as it can repress the expression of pro-inflammatory genes in macrophages. frontiersin.org However, under certain conditions, LXR activation has also been shown to exacerbate inflammatory responses. nih.gov

LXR antagonists have been investigated for their potential to modulate these pathways. Research indicates that LXR inhibition can promote an anti-inflammatory profile in human macrophages. nih.gov In models using macrophages derived from the synovial fluid of rheumatoid arthritis patients, LXR inhibition led to the acquisition of an anti-inflammatory gene and functional profile. nih.gov Mechanistically, this effect was linked to the increased expression of the transcription factor MAFB (v-Maf Avian Musculoaponeurotic Fibrosarcoma Oncogene Homolog B), which governs the anti-inflammatory state in macrophages. nih.gov

In metabolic signaling, a primary function of LXRs is the regulation of lipogenesis, largely through the transcriptional control of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). frontiersin.org Activation of LXR by agonists robustly induces SREBP-1c and its downstream targets, such as Fatty Acid Synthase (FASN), leading to increased fatty acid synthesis and hepatic steatosis. nih.govoup.com A key therapeutic goal for LXR antagonists is to counter this effect. By blocking the LXR/RXR heterodimer, antagonists are designed to repress the transcription of SREBP-1c and other lipogenic genes, thereby reducing the synthesis of fatty acids and triglycerides in the liver. frontiersin.org

| Signaling Pathway | Effect of LXR Antagonism | Key Mediators | Observed Outcome in Research Models |

|---|---|---|---|

| Inflammation | Promotes an anti-inflammatory macrophage profile. | MAFB | Increased expression of MAFB and MAFB-regulated genes in human macrophages. nih.gov |

| Hepatic Lipogenesis | Suppression of fatty acid and triglyceride synthesis. | SREBP-1c, FASN | Designed to inhibit the expression of key lipogenic genes in the liver. frontiersin.org |

Effects on Glucocorticoid Receptor Signaling

A significant area of crosstalk has been identified between LXRβ and the Glucocorticoid Receptor (GR), a key regulator of inflammation and metabolism. Glucocorticoids (GCs) are potent anti-inflammatory drugs, but their therapeutic use is often limited by metabolic side effects, including hyperglycemia due to increased hepatic gluconeogenesis. oup.com

Research has demonstrated that the specific antagonism of LXRβ can dissociate the anti-inflammatory actions of GCs from their adverse metabolic effects. oup.com In a study using the LXR antagonist GSK2033, it was shown that co-administration of the antagonist with the glucocorticoid dexamethasone (B1670325) attenuated the GC-mediated activation of gluconeogenic genes, such as Pepck, in mouse primary hepatocytes. oup.com This inhibitory effect was specific to LXRβ, as it was observed in wild-type and Lxrα knockout hepatocytes but not in Lxrβ knockout cells. oup.com

Crucially, this antagonism of GC-induced glucose production did not compromise the immunosuppressive functions of the glucocorticoid receptor. oup.com The study found that LXRβ antagonism did not affect the ability of dexamethasone to repress inflammatory gene expression. oup.com This suggests a model where LXRβ acts as a specific co-regulator for GR on metabolic gene promoters but not on inflammatory gene promoters. This selective interplay offers a potential therapeutic strategy to improve the safety profile of glucocorticoid therapy by uncoupling its desired anti-inflammatory benefits from its unwanted metabolic consequences. oup.com

| Process | Effect of Glucocorticoid (GC) Alone | Effect of GC + LXRβ Antagonist (GSK2033) | Key Mediators | Research Model |

|---|---|---|---|---|

| Hepatic Gluconeogenesis | Increased expression of gluconeogenic genes. | Attenuated expression of gluconeogenic genes. oup.com | Glucocorticoid Receptor (GR), Pepck | Mouse Primary Hepatocytes oup.com |

| Inflammation | Suppression of inflammatory genes. | Suppression of inflammatory genes is maintained. oup.com | Glucocorticoid Receptor (GR) | In vivo models oup.com |

Emerging Research Applications and Future Directions for Lxr Antagonist 2

Exploration of Novel Therapeutic Avenues in Preclinical Development

The landscape of Liver X Receptor (LXR) research is expanding to include the therapeutic potential of LXR antagonists. While LXR agonists have been investigated for conditions like atherosclerosis and Alzheimer's disease, their clinical utility has been hampered by side effects such as hypertriglyceridemia. researchgate.netalzdiscovery.org This has shifted focus towards LXR antagonists as a promising alternative for various diseases.

Recent preclinical studies have highlighted the potential of LXR antagonists in oncology. google.com The mechanism of action is thought to be through the modulation of the immune response rather than a direct effect on tumor cells. google.com Specifically, LXR antagonism may lead to an increased number and differentiation of tumor-infiltrating monocyte-derived dendritic cells (mono-DCs) and an increase in tumor-infiltrating CD8+ T-cells. google.com This enhanced anti-tumor immune response opens up possibilities for using LXR antagonists, such as LXR antagonist 2, alone or in combination with immune checkpoint inhibitors or adoptive cell therapies for various cancers, including melanoma, Hodgkin lymphoma, renal, lung, bladder, and head and neck cancers. google.com

Furthermore, the development of liver-targeted LXR inverse agonists is being explored for metabolic disorders. For instance, the inverse agonist TLC-2716 is in clinical development for severe hypertriglyceridemia (SHTG) and nonalcoholic steatohepatitis (NASH). orsobio.com This compound works by inhibiting de novo lipogenesis, increasing the clearance of triglyceride- and cholesterol-rich lipoproteins, and reducing intestinal lipid absorption. orsobio.com These findings in related LXR modulators suggest that this compound could also be investigated for its potential in treating metabolic diseases, particularly by targeting liver-specific actions to avoid systemic side effects.

Unexplored Biological Roles and Mechanisms of this compound

While the primary role of LXRs in regulating lipid metabolism is well-established, there are still many unexplored biological functions and mechanisms of action, particularly for LXR antagonists like this compound. LXRs, which exist as two isoforms, LXRα and LXRβ, are activated by oxysterols and regulate the transcription of genes involved in cholesterol efflux, fatty acid synthesis, and inflammation. nih.govfrontiersin.org

The anti-inflammatory properties of LXRs are of significant interest. nih.gov LXR activation has been shown to inhibit the induction of pro-inflammatory genes. nih.gov This suggests that LXR antagonists could potentially modulate inflammatory responses, an area that warrants further investigation for compounds like this compound. The differential expression of LXRα (predominantly in the liver, adipose tissue, and macrophages) and the ubiquitous expression of LXRβ suggest the possibility of developing isoform-specific antagonists to target specific tissues or pathways, thereby minimizing off-target effects. ahajournals.orgmdpi.com

The role of LXRs in the central nervous system (CNS) is another emerging area of research. nih.gov LXR agonists have been shown to impact brain lipid homeostasis and have been studied in models of neurodegenerative diseases. ahajournals.orgnih.gov The potential effects of LXR antagonists on neuronal function and neuro-inflammation remain largely unknown and represent a significant gap in our understanding. Investigating the impact of this compound on CNS-related pathways could reveal novel therapeutic applications.

Moreover, the concept of "selective LXR modulators," analogous to selective estrogen receptor modulators (SERMs), which can act as agonists in some tissues and antagonists in others, is an intriguing possibility for LXR ligands. ahajournals.org It is plausible that compounds like this compound may not be pure antagonists but could exhibit a mixed agonist/antagonist profile depending on the tissue and the specific genes being regulated. nih.gov Elucidating the precise mechanism of action of this compound, including its potential for selective modulation, is crucial for its future development.

Methodological Advancements for LXR Antagonist Research

The discovery and development of novel LXR modulators, including antagonists, have been significantly aided by advancements in research methodologies. researchgate.net Structure-based drug design, utilizing high-resolution crystal structures of LXR proteins, has become a powerful tool for creating novel and drug-like molecules. researchgate.net Techniques like virtual screening, which involves 3D-pharmacophore filters and shape alignment, have been successfully employed to identify new LXR modulators from large compound libraries. nih.govacs.org These in-silico approaches, when combined with experimental validation through reporter gene assays, provide an efficient workflow for discovering lead compounds. acs.org

The development of isoform-selective ligands is a key challenge due to the high sequence homology between the ligand-binding domains of LXRα and LXRβ. mdpi.comresearchgate.net However, structural studies have revealed subtle differences that can be exploited to design selective agonists and, potentially, antagonists. mdpi.com For example, a tetrachlorophthalimide analogue was identified as an LXRβ-selective agonist through structural development. researchgate.net Similar strategies could be applied to develop LXRβ-selective antagonists.

Furthermore, the use of advanced molecular and cellular biology techniques is crucial for characterizing the functional consequences of LXR antagonism. This includes methods to study the recruitment of co-repressor proteins to the LXR ligand-binding domain, which is a key mechanism for inverse agonists. mdpi.com Understanding these molecular interactions is essential for optimizing the efficacy and selectivity of LXR antagonists.

Identification of Predictive Biomarkers in Preclinical Studies

The identification of predictive biomarkers is a critical step in the preclinical development of any new therapeutic agent, including this compound. crownbio.com Predictive biomarkers help to identify patient populations that are most likely to respond to a specific treatment, thereby improving the chances of clinical success. crownbio.compersonalizedmedonc.com

In the context of LXR-targeted therapies, several potential avenues for biomarker discovery exist. Given that LXRα and LXRβ are differentially expressed in various tissues, the expression profiles of these receptors in tumors or other target tissues could serve as prognostic or predictive markers. mdpi.com For instance, higher expression of LXRβ in certain cancers like breast, melanoma, and pancreatic cancer suggests that these tumors might be more responsive to LXRβ-targeted therapies. mdpi.com

Functional proteomic analysis of responding versus non-responding preclinical models can also reveal differences in protein expression related to key signaling pathways, which can then be developed as predictive biomarkers. researchgate.net For this compound, this could involve analyzing changes in proteins involved in immune cell activation, lipid metabolism, or cell cycle progression in response to treatment.

Q & A

Q. What is the mechanism of action of LXR antagonist 2 in regulating lipid metabolism?

this compound acts as a reverse agonist for LXRβ (IC50: 0.36 μM) and LXRα (IC50: 2.25 μM), inhibiting lipid synthesis by downregulating LXR target genes such as SREBP-1c, ACC, FAS, and SCD-1. In vivo, it reduces plasma lipids in Triton WR-1339-induced hyperlipidemic mice. To validate its effects, measure gene expression via RT-qPCR and assess lipid profiles in serum/liver tissues using enzymatic assays .

Q. How can researchers confirm this compound specificity in cellular models?

Combine this compound with LXR agonists (e.g., GW3965) and use siRNA knockdown of LXRα/β to confirm target specificity. Flow cytometry or Western blotting can track downstream markers like CD82, CD226, or CD244, which are upregulated by LXR agonists and suppressed by antagonists .

Q. What experimental approaches identify direct LXR target genes modulated by this compound?

Perform promoter analysis (e.g., deletion/mutation studies) and electrophoretic mobility shift assays (EMSAs) to identify functional LXREs (LXR response elements). For example, human aP2 promoter analysis revealed a functional LXRE bound by LXRα/RXRα heterodimers .

Q. How should in vitro dose-response studies be designed for this compound?

Use dose ranges spanning IC50 values (0.36–2.25 μM) in primary macrophages or hepatocytes. Pair with cytotoxicity assays (e.g., MTT) to exclude off-target effects. Include GW3965 (agonist) and GSK2033 (reference antagonist) as controls .

Advanced Research Questions

Q. How can contradictory data from different LXR ligands (e.g., 27HC vs. GW3965) be resolved?

RNA sequencing (RNA-seq) and pathway enrichment analysis can reveal ligand-specific transcriptional profiles. For example, 27HC and GW3965 differentially regulate cholesterol synthesis (SREBP-1c) and chemotaxis genes. Validate using isoform-selective knockout models (e.g., Lxra<sup>−/−</sup> vs. Lxrb<sup>−/−</sup>) .

Q. What experimental designs dissociate metabolic and anti-inflammatory effects of LXR modulation?

Co-treat cells or mice with glucocorticoids (e.g., dexamethasone) and this compound. Measure gluconeogenic genes (Pepck, G6pc) via RT-qPCR and glucose production in hepatocytes. Use LXRβ-specific antagonists to isolate anti-inflammatory effects (e.g., cytokine suppression in macrophages) .

Q. How do LXR antagonists alter immune cell composition in tumor microenvironments?

Use syngeneic tumor models treated with this compound. Perform single-cell RNA-seq or flow cytometry to analyze immune cell subsets (e.g., Tregs, macrophages). Validate chemokine secretion (e.g., CCL17, CCL22) via ELISA, as IRF4-dependent pathways are LXR-sensitive .

Q. What strategies mitigate LXR antagonist-induced hepatic steatosis in long-term studies?

Co-administer PPARα agonists (e.g., fenofibrate) to counteract lipid accumulation. Monitor hepatic triglycerides via GC-MS and transcriptomic changes using microarrays. In high-fat diet (HFD) models, pair antagonist treatment with transcriptomic analysis of SREBP-1c and inflammatory markers .

Q. How can this compound be used to study oligodendrocyte differentiation?

Treat neural progenitor cells with this compound alongside differentiation inducers (e.g., T3). Quantify MBP<sup>+</sup> cells via immunofluorescence and validate using LXR isoform-specific RT-qPCR (Nr1h3 for LXRα, Nr1h2 for LXRβ) .

Q. What in vivo models best recapitulate this compound efficacy in NAFLD/NASH?

Use HFD-fed mice or ob/ob models with biopsy-confirmed steatosis. Assess hepatic lipogenesis (FASN, SCD-1) via RT-qPCR and histopathology (e.g., Oil Red O staining). Compare with LXRα-selective antagonists (e.g., CF2) to isolate isoform contributions .

Methodological Notes

- Contradictory Data : Some LXR antagonists (e.g., GSK2033) act as selective modulators, not pure antagonists. Always validate findings with genetic knockout models .

- Compound Specificity : Cross-validate with structurally distinct LXR ligands (e.g., T0901317 for agonists, GSK2033 for antagonists) to exclude off-target effects .

- Transcriptomic Profiling : Prioritize RNA-seq over microarrays for unbiased identification of ligand-specific pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.